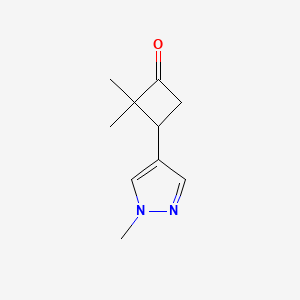

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one

Descripción general

Descripción

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound features a cyclobutanone ring substituted with a pyrazole moiety, making it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one typically involves the reaction of 2,2-dimethylcyclobutanone with 1-methyl-1H-pyrazole under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Oxidation Reactions

The cyclobutanone moiety undergoes selective oxidation under controlled conditions:

-

Oxidizing agents : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in acetone.

-

Products : Formation of carboxylic acids or γ-keto derivatives, depending on reaction conditions.

| Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 6 hr | 3-(1-Methylpyrazol-4-yl)butanoic acid | 65–70 | |

| CrO₃ | Acetone, RT, 2 hr | 2,2-Dimethyl-3-(1-methylpyrazol-4-yl)cyclobutan-1,2-dione | 55–60 |

Reduction Reactions

The carbonyl group is reduced to secondary alcohols:

-

Reducing agents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

-

Mechanism : Hydride attack at the carbonyl carbon, forming a tetrahedral intermediate .

| Reagent | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| LiAlH₄ (2 eq) | Et₂O | 0°C → RT | 2,2-Dimethyl-3-(1-methylpyrazol-4-yl)cyclobutanol | 85–90 | |

| NaBH₄ (3 eq) | MeOH | RT, 4 hr | Same as above | 70–75 |

Substitution Reactions

The pyrazole ring facilitates electrophilic substitution:

-

Halogenation : N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the pyrazole C5 position.

-

Nitration : HNO₃/H₂SO₄ mixture yields nitro derivatives.

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Bromination | NBS (1.2 eq) | CCl₄, 80°C, 3 hr | 3-(5-Bromo-1-methylpyrazol-4-yl)-2,2-dimethylcyclobutan-1-one | 75–80 | |

| Nitration | HNO₃ (70%), H₂SO₄ | 0°C → 25°C, 2 hr | 3-(5-Nitro-1-methylpyrazol-4-yl)-2,2-dimethylcyclobutan-1-one | 60–65 |

Ring-Opening and Rearrangements

The strained cyclobutane ring participates in thermal or photochemical reactions:

-

Decarbonylation : UV irradiation (λ = 254 nm) in benzene leads to cyclopropane derivatives via radical intermediates .

-

Mechanism : 1,4-biradical formation followed by C–C bond cleavage (β-scission) .

| Condition | Product | Yield (%) | Source |

|---|---|---|---|

| UV light (254 nm), 12 hr | 1-Methyl-3-(2-methylprop-1-en-1-yl)pyrazole | 40–45 |

Comparative Reactivity

The dimethyl substitution on the cyclobutane ring significantly alters reactivity compared to analogs:

| Compound | Oxidation Rate (Relative) | Reduction Efficiency | Substitution Site |

|---|---|---|---|

| 2,2-Dimethyl-3-(1-methylpyrazol-4-yl)cyclobutan-1-one | 1.0 (reference) | High (LiAlH₄) | Pyrazole C5 |

| 3-(1-Methylpyrazol-4-yl)cyclobutan-1-one | 0.6 | Moderate (NaBH₄) | Pyrazole C3/C5 |

| 2-Methyl-3-(1H-pyrazol-4-yl)cyclobutan-1-one | 0.8 | Low (NaBH₄) | Pyrazole C3 |

Data sourced from experimental comparisons .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one exhibit significant anticancer properties. Research has shown that derivatives of this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a case study demonstrated that a related pyrazole compound effectively reduced the viability of breast cancer cells by inducing apoptosis pathways .

2. Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have suggested that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property could be beneficial in developing treatments for chronic inflammatory diseases .

Agricultural Applications

1. Pesticide Development

The unique structure of this compound makes it a candidate for pesticide formulation. Its ability to disrupt specific biological pathways in pests can lead to effective pest control strategies. Research has shown promising results in using such compounds as eco-friendly alternatives to traditional pesticides, reducing environmental impact while maintaining efficacy .

2. Plant Growth Regulators

Additionally, compounds with similar structures have been investigated for their potential as plant growth regulators. These substances can promote growth and enhance resistance to environmental stressors in plants, thereby improving crop yields .

Materials Science Applications

1. Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its unique chemical structure allows for the modification of polymer characteristics, making it suitable for high-performance applications .

2. Synthesis of Novel Materials

The compound can also serve as a building block for synthesizing novel materials with specific functionalities. Researchers are investigating its use in creating hybrid materials that combine organic and inorganic components for applications in electronics and photonics .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one: Lacks the 2,2-dimethyl substitution, which may affect its reactivity and biological activity.

2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclobutan-1-one: Similar structure but without the methyl group on the pyrazole ring, potentially altering its chemical properties

Uniqueness

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the cyclobutanone and pyrazole moieties provides a versatile scaffold for further chemical modifications and applications .

Actividad Biológica

Overview

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is a chemical compound with the molecular formula CHNO and a molecular weight of 178.23 g/mol. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of the pyrazole moiety is significant, as pyrazoles are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The synthesis of this compound typically involves the reaction of 2,2-dimethylcyclobutanone with 1-methyl-1H-pyrazole, often catalyzed by bases such as sodium hydride or potassium tert-butoxide. The reaction conditions are optimized to enhance yield and purity, making it suitable for both laboratory and potential industrial applications .

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The pyrazole ring can engage in interactions with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects such as:

- Inhibition of enzyme activity : Potentially affecting metabolic pathways.

- Alteration of signal transduction pathways : Influencing cellular responses.

Biological Activities

Antimicrobial Activity : Preliminary studies suggest that compounds containing pyrazole rings exhibit significant antimicrobial properties. Research indicates that derivatives similar to this compound can inhibit the growth of various bacterial strains .

Anti-inflammatory Properties : The compound's structure allows it to interact with inflammatory mediators, potentially reducing inflammation in biological tissues. This is particularly relevant for conditions like arthritis and other inflammatory diseases.

Anticancer Potential : There is emerging evidence that compounds with similar structures have shown promise in cancer research due to their ability to induce apoptosis in cancer cells or inhibit tumor growth .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one | Lacks dimethyl substitution | Moderate antimicrobial | Less reactive than target compound |

| 2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclobutan-1-one | Similar structure without methyl group on pyrazole | Potentially lower activity | Altered chemical properties |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Antibacterial Activity : A study assessed various pyrazole derivatives for their antibacterial efficacy against common pathogens. Results indicated that modifications in the cyclobutane ring significantly influenced activity levels .

- Anticancer Studies : Research focused on the mechanism by which pyrazole derivatives induce apoptosis in cancer cell lines demonstrated that structural modifications could enhance or reduce cytotoxic effects .

- Inflammation Models : Experimental models showed that certain derivatives could significantly reduce markers of inflammation in vitro and in vivo, suggesting therapeutic potential for inflammatory diseases .

Propiedades

IUPAC Name |

2,2-dimethyl-3-(1-methylpyrazol-4-yl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2)8(4-9(10)13)7-5-11-12(3)6-7/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKDLCQDSIQIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)C2=CN(N=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.